

# The Chemical Reactivity of 5-Bromo-2-methoxybenzaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313

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## Abstract

**5-Bromo-2-methoxybenzaldehyde** is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemical research, and materials science. Its unique structural arrangement, featuring an electrophilic aldehyde, a nucleophilic methoxy group, and a bromine atom amenable to cross-coupling reactions, provides a rich platform for a diverse array of chemical transformations. This technical guide offers a comprehensive overview of the chemical reactivity of **5-Bromo-2-methoxybenzaldehyde**, presenting detailed experimental protocols for its key reactions, systematically organized quantitative data, and visual diagrams of reaction pathways and workflows to facilitate its application in research and development.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **5-Bromo-2-methoxybenzaldehyde** is fundamental for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **5-Bromo-2-methoxybenzaldehyde**

Property	Value	Reference(s)
CAS Number	25016-01-7	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	[1][2]
Molecular Weight	215.04 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	116-119 °C	[2]
IUPAC Name	5-bromo-2-methoxybenzaldehyde	[1]

Table 2: Spectroscopic Data for **5-Bromo-2-methoxybenzaldehyde**

Spectroscopy	Data	Reference(s)
<sup>1</sup> H NMR	See Table 3 for detailed assignments.	[4][5]
<sup>13</sup> C NMR	See Table 4 for detailed assignments.	[4]
Mass Spec (EI)	m/z 214 (M <sup>+</sup> ), 216 (M <sup>+</sup> +2), consistent with one bromine atom.	[1]
IR (cm <sup>-1</sup> )	Characteristic peaks for C=O (aldehyde), C-O (ether), and C-Br bonds.	[6][7]

Table 3: <sup>1</sup>H NMR Spectral Data of **5-Bromo-2-methoxybenzaldehyde** (CDCl<sub>3</sub>)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	~10.4	s	-
Aromatic-H	~7.9	d	~2.5
Aromatic-H	~7.6	dd	~8.8, 2.5
Aromatic-H	~6.9	d	~8.8
Methoxy-H	~3.9	s	-

Table 4:  $^{13}\text{C}$  NMR Spectral Data of **5-Bromo-2-methoxybenzaldehyde** ( $\text{CDCl}_3$ )

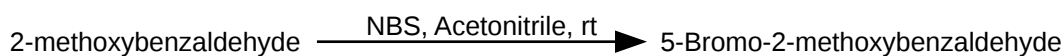
Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	~189.0
C-OMe	~161.0
C-Br	~117.0
C-CHO	~125.0
Aromatic CH	~113.0, 129.0, 136.0
OMe	~56.0

## Synthesis of 5-Bromo-2-methoxybenzaldehyde

The most common synthetic routes to **5-Bromo-2-methoxybenzaldehyde** involve the bromination of 2-methoxybenzaldehyde or the methylation of 5-bromosalicylaldehyde.

## Experimental Protocol: Bromination of 2-Methoxybenzaldehyde

Reaction Scheme:



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Caption: Bromination of 2-methoxybenzaldehyde.

Materials:

- 2-Methoxybenzaldehyde
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-methoxybenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.
- Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, remove the acetonitrile under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to afford **5-Bromo-2-methoxybenzaldehyde**.

## Core Chemical Reactivity

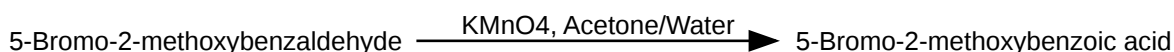
**5-Bromo-2-methoxybenzaldehyde** exhibits a rich and diverse chemical reactivity, primarily centered around its three functional groups: the aldehyde, the methoxy group, and the bromine atom.

## Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate in the synthesis of more complex molecules.

Reaction Scheme:



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Caption: Oxidation of the aldehyde.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

- **5-Bromo-2-methoxybenzaldehyde**
- Potassium permanganate ( $\text{KMnO}_4$ )
- Acetone

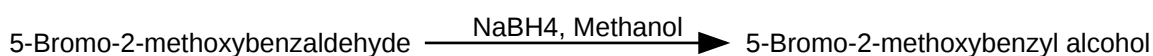
- Water
- Sodium bisulfite
- Hydrochloric acid (1 M)
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve **5-Bromo-2-methoxybenzaldehyde** (1.0 eq) in a mixture of acetone and water.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of potassium permanganate (1.2 eq) in water, maintaining the temperature below 10 °C.
- Stir the mixture at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared.
- Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
- Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzoic acid.

The aldehyde can be selectively reduced to the corresponding primary alcohol.

Reaction Scheme:



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Caption: Reduction of the aldehyde.

Experimental Protocol: Reduction with Sodium Borohydride[8][9]

Materials:

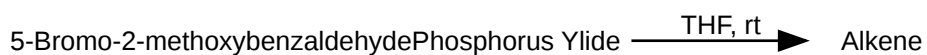
- **5-Bromo-2-methoxybenzaldehyde**
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve **5-Bromo-2-methoxybenzaldehyde** (1.0 eq) in methanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 1 hour.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 5-bromo-2-methoxybenzyl alcohol.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.

Reaction Scheme:



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Caption: Wittig olefination reaction.

Experimental Protocol: General Procedure for the Wittig Reaction

Materials:

- A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
- A strong base (e.g., n-butyllithium or potassium tert-butoxide)
- Anhydrous tetrahydrofuran (THF)
- **5-Bromo-2-methoxybenzaldehyde**
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.
- Cool the suspension to 0 °C and add the strong base dropwise.
- Stir the resulting ylide solution at room temperature for 1 hour.



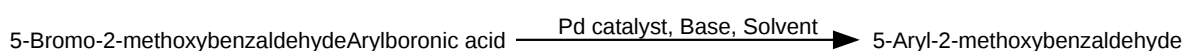
- Cool the ylide solution to 0 °C and add a solution of **5-Bromo-2-methoxybenzaldehyde** (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

## Reactions Involving the Bromine Atom

The bromine atom serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.

Reaction Scheme:



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Caption: Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling[10]

Materials:

- **5-Bromo-2-methoxybenzaldehyde**
- An arylboronic acid

- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ )
- Solvent (e.g., toluene/water, dioxane/water)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

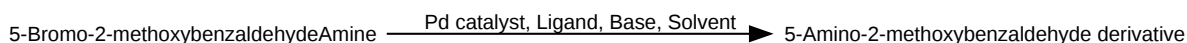
- To a reaction vessel, add **5-Bromo-2-methoxybenzaldehyde** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

Table 5: Representative Yields for Suzuki-Miyaura Coupling Reactions

Arylboronic Acid	Catalyst	Base	Solvent	Yield (%)
Phenylboronic acid	$\text{Pd}(\text{PPh}_3)_4$	$\text{K}_2\text{CO}_3$	Toluene/EtOH/ $\text{H}_2\text{O}$	~80-95
4-Methoxyphenylboronic acid	$\text{PdCl}_2(\text{dppf})$	$\text{Cs}_2\text{CO}_3$	Dioxane/ $\text{H}_2\text{O}$	~85-98

This reaction is a powerful tool for the synthesis of arylamines.

Reaction Scheme:



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Caption: Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination[[11](#)]

Materials:

- **5-Bromo-2-methoxybenzaldehyde**
- An amine
- Palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ )
- Phosphine ligand (e.g., XPhos, SPhos)
- Base (e.g.,  $\text{NaOtBu}$ ,  $\text{K}_3\text{PO}_4$ )
- Anhydrous, degassed solvent (e.g., toluene, dioxane)
- Ethyl acetate

- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (1.5 eq) to a reaction vessel.
- Add **5-Bromo-2-methoxybenzaldehyde** (1.0 eq) and the amine (1.2 eq).
- Add the anhydrous, degassed solvent.
- Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
- After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Table 6: Representative Yields for Buchwald-Hartwig Amination Reactions

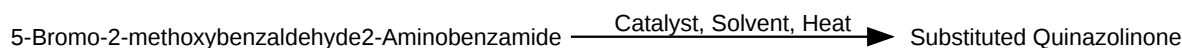
Amine	Catalyst/Ligand	Base	Solvent	Yield (%)
Morpholine	$\text{Pd}_2(\text{dba})_3$ / XPhos	NaOtBu	Toluene	High
Aniline	$\text{Pd}(\text{OAc})_2$ / SPhos	$\text{K}_3\text{PO}_4$	Dioxane	Good to High

## Synthesis of Heterocyclic Compounds

**5-Bromo-2-methoxybenzaldehyde** is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Quinazolines can be synthesized through the condensation of **5-Bromo-2-methoxybenzaldehyde** with 2-aminobenzamides or related compounds.

Reaction Scheme:

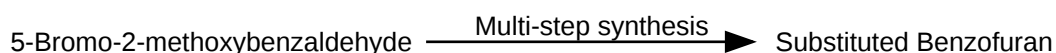


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Caption: Quinazoline synthesis.

Benzofuran derivatives can be prepared from **5-Bromo-2-methoxybenzaldehyde** through various synthetic routes, often involving an intramolecular cyclization.

Reaction Scheme:

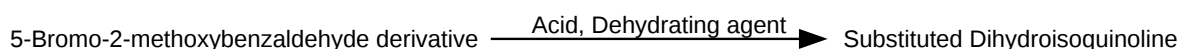


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Caption: Benzofuran synthesis.

The Bischler-Napieralski or Pictet-Spengler reactions, after appropriate derivatization of the aldehyde, can be employed for the synthesis of isoquinoline scaffolds.<sup>[12][13][14][15]</sup>

Reaction Scheme:

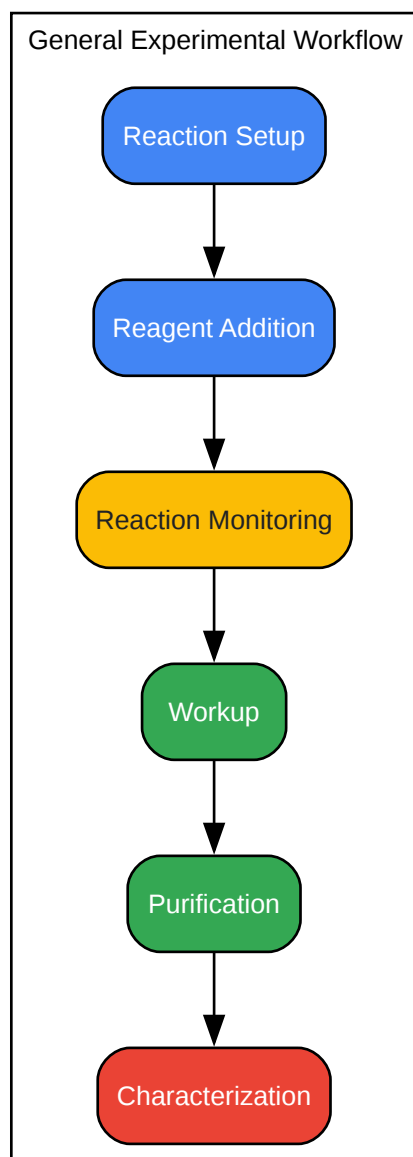


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Caption: Isoquinoline synthesis.

## Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the broader context of the synthesized molecules in biological pathways is crucial for research and development.



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Caption: A generalized experimental workflow for reactions involving **5-Bromo-2-methoxybenzaldehyde**.

## Conclusion

**5-Bromo-2-methoxybenzaldehyde** is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate.

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## References

- 1. 5-Bromo-2-methoxybenzaldehyde | C<sub>8</sub>H<sub>7</sub>BrO<sub>2</sub> | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ブロモ-2-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. chegg.com [chegg.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. researchgate.net [researchgate.net]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]

- To cite this document: BenchChem. [The Chemical Reactivity of 5-Bromo-2-methoxybenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189313#chemical-reactivity-of-5-bromo-2-methoxybenzaldehyde>]

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